Lutetium(III) nitrate hydrate

Übersicht

Beschreibung

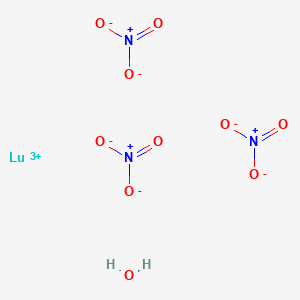

Lutetium(III) nitrate hydrate is an inorganic compound composed of lutetium, nitrogen, and oxygen, with the chemical formula Lu(NO₃)₃·xH₂O. It forms colorless, hygroscopic crystals that are soluble in water and ethanol. This compound is a salt of lutetium and nitric acid and is known for its applications in various scientific fields .

Vorbereitungsmethoden

Lutetium(III) nitrate hydrate can be synthesized through several methods:

Dissolving Lutetium Oxide in Nitric Acid: This method involves dissolving lutetium oxide (Lu₂O₃) in nitric acid (HNO₃) to form lutetium nitrate.

Reaction with Nitrogen Dioxide in Ethyl Acetate: To obtain anhydrous lutetium nitrate, powdered lutetium metal is added to nitrogen dioxide (NO₂) dissolved in ethyl acetate.

Analyse Chemischer Reaktionen

Lutetium(III) nitrate hydrate undergoes various chemical reactions, including:

Thermal Decomposition: When heated, this compound decomposes to form lutetium oxynitrate (LuONO₃) and further decomposes to lutetium oxide (Lu₂O₃) upon continued heating.

Formation of Ammonium Hexafluoroluthenate: In the presence of ammonium fluoride (NH₄F), lutetium(III) nitrate reacts to form ammonium hexafluoroluthenate (NH₄LuF₆).

Wissenschaftliche Forschungsanwendungen

Synthesis and Properties

Lutetium(III) nitrate can be synthesized through several methods, including the dissolution of lutetium oxide in nitric acid. The general reaction is as follows:

The compound forms colorless, hygroscopic crystals that are soluble in water. It can exist in various hydrated forms, typically as or other hydrates depending on the conditions of synthesis and storage .

Scientific Research Applications

- Laser Technology :

- Catalysis :

- Phosphors and Ceramics :

- Materials Science :

Case Study 1: Laser Crystal Development

In a study focused on developing efficient laser systems, researchers incorporated this compound into the crystal matrix of YAG (Yttrium Aluminum Garnet). The results indicated improved lasing efficiency and output power due to enhanced energy transfer mechanisms facilitated by lutetium ions.

Case Study 2: Catalytic Performance

A comparative analysis was conducted on various rare earth nitrates as catalysts for petroleum cracking. Lutetium(III) nitrate demonstrated superior catalytic activity compared to other lanthanides, leading to higher yields of desired hydrocarbons while minimizing by-products.

Data Table: Properties and Applications

| Property/Characteristic | Value/Description |

|---|---|

| Chemical Formula | |

| Molar Mass | 378.997 g/mol (anhydrous) |

| Appearance | Colorless crystalline aggregates |

| Solubility | Soluble in water |

| Primary Applications | Laser technology, catalysis, ceramics |

Wirkmechanismus

The mechanism of action of lutetium(III) nitrate hydrate primarily involves its thermal decomposition and interaction with other chemical species. During thermal decomposition, the compound undergoes dehydration and condensation processes, leading to the formation of intermediate oxynitrates and ultimately lutetium oxide . The compound’s ability to act as a catalyst is attributed to its high reactivity and ability to facilitate various chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Lutetium(III) nitrate hydrate can be compared with other rare earth metal nitrates, such as:

Terbium(III) nitrate: Similar to lutetium(III) nitrate, terbium(III) nitrate is used in phosphors and lasers but has different optical properties due to the unique electronic configuration of terbium.

Ytterbium(III) nitrate: This compound is used in similar applications, including catalysis and material synthesis, but ytterbium has different chemical reactivity and physical properties compared to lutetium.

Thulium(III) nitrate: Thulium(III) nitrate is another rare earth nitrate with applications in lasers and medical imaging.

This compound stands out due to its unique combination of properties, including high solubility, reactivity, and suitability for various advanced applications.

Biologische Aktivität

Lutetium(III) nitrate hydrate (Lu(NO₃)₃·xH₂O) is an inorganic compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This article explores its biological activity, focusing on its biochemical interactions, cellular effects, and applications in medical and industrial contexts.

This compound is a salt formed from lutetium and nitric acid, presenting as colorless, hygroscopic crystals that are soluble in water. The synthesis typically involves dissolving lutetium oxide in nitric acid or reacting powdered lutetium metal with nitrogen dioxide in ethyl acetate to produce anhydrous forms . The general reaction for synthesizing the trihydrate is as follows:

Toxicity and Safety

This compound is classified as hazardous due to its toxic nature. It can cause skin irritation, serious eye damage, and respiratory issues upon exposure. Proper handling and safety precautions are essential when working with this compound .

Photodynamic Therapy

Lutetium-based compounds have been explored for their use in photodynamic therapy (PDT). In this context, they can generate reactive oxygen species upon light activation, which may selectively target and destroy cancer cells. This application highlights the potential of this compound in oncology, although further research is required to establish efficacy and safety profiles .

Catalytic Applications

This compound is also recognized for its catalytic properties. It serves as a catalyst in various chemical reactions, including petroleum cracking, hydrogenation, alkylation, and polymerization. These reactions are crucial in industrial processes for producing fuels and chemicals . The compound's ability to facilitate these reactions without being consumed makes it valuable in chemical manufacturing.

Research Findings

Recent studies have focused on the thermal decomposition of this compound, which reveals insights into its structural properties and potential applications. For instance, the compound decomposes to form lutetium oxide (Lu₂O₃), a material used in catalysts and electronic devices. Understanding the decomposition process aids in tailoring materials for specific applications .

Summary of Research Findings

| Property/Aspect | Details |

|---|---|

| Chemical Formula | Lu(NO₃)₃·xH₂O |

| Appearance | Colorless hygroscopic crystals |

| Solubility | Soluble in water |

| Toxicity | Causes skin/eye irritation; respiratory hazards |

| Biological Activity | Potential interactions with enzymes; used in PDT |

| Catalytic Applications | Petroleum cracking, hydrogenation, alkylation |

| Thermal Decomposition Products | Forms Lu₂O₃ upon heating |

Case Studies

- Photodynamic Therapy Research : Studies have shown that lutetium-based compounds can effectively generate reactive oxygen species when exposed to light. This property has been investigated for use in targeted cancer therapies.

- Catalysis in Industrial Processes : Research indicates that using this compound as a catalyst can enhance the efficiency of petroleum refining processes by facilitating the breakdown of larger hydrocarbon molecules into more valuable products.

Eigenschaften

IUPAC Name |

lutetium(3+);trinitrate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Lu.3NO3.H2O/c;3*2-1(3)4;/h;;;;1H2/q+3;3*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBUOUZGWUJJES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Lu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2LuN3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583707 | |

| Record name | Lutetium nitrate--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100641-16-5 | |

| Record name | Lutetium nitrate--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lutetium(III) nitrate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.